Cas no 21900-36-7 (Benzoyl chloride,3-(1,1-dimethylethyl)-)
Benzoyl chloride,3-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride,3-(1,1-dimethylethyl)-
- 3-tert-Butylbenzoyl chloride
- 3-(1,1-dimethylethyl)benzoyl chloride
- 3-(tert-butyl)benzoyl chloride
- 3-tert.-Butyl-benzoylchlorid
- 3-tert-butyl-benzoyl chloride
- 3-tert-Butyl-benzoylchlorid
- AG-E-59862
- CTK4E7923
- meta-t-butylbenzoyl chloride
- SBB053619
- 3-t-butylbenzoyl chloride
- 3-tertbutylbenzoyl chloride
- SCHEMBL1360237
- A911594
- 21900-36-7
- DTXSID60622863
- 3-(tert-butyl)benzoylchloride
- 3-TERT-BUTYLBENZOYLCHLORIDE
- GYLMOVQXUVCWLK-UHFFFAOYSA-N
- F77581
- AKOS006289648
- BS-53375
-
- MDL: MFCD08448299
- Inchi: 1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3
- InChI Key: GYLMOVQXUVCWLK-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=CC(=C1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 196.06559
- Monoisotopic Mass: 196.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- PSA: 17.07
Benzoyl chloride,3-(1,1-dimethylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 062970-250mg |
3-tert-Butylbenzoyl chloride |
21900-36-7 | 97% | 250mg |
£104.00 | 2022-03-01 | |
| Fluorochem | 062970-1g |
3-tert-Butylbenzoyl chloride |
21900-36-7 | 97% | 1g |
£207.00 | 2022-03-01 | |
| Fluorochem | 062970-5g |
3-tert-Butylbenzoyl chloride |
21900-36-7 | 97% | 5g |
£800.00 | 2022-03-01 | |
| abcr | AB428613-1 g |
3-tert-Butylbenzoyl chloride |
21900-36-7 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428613-5 g |
3-tert-Butylbenzoyl chloride |
21900-36-7 | 5g |
€1,316.00 | 2023-04-23 | ||
| Ambeed | A123911-250mg |
3-(tert-Butyl)benzoyl chloride |
21900-36-7 | 97% | 250mg |
$21.00 | 2022-05-17 | |
| Ambeed | A123911-1g |
3-(tert-Butyl)benzoyl chloride |
21900-36-7 | 97% | 1g |
$586.0 | 2024-07-28 | |
| Ambeed | A123911-5g |
3-(tert-Butyl)benzoyl chloride |
21900-36-7 | 97% | 5g |
$187.00 | 2022-05-17 | |
| eNovation Chemicals LLC | Y1254857-250mg |
3-TERT-BUTYLBENZOYLCHLORIDE |
21900-36-7 | 97% | 250mg |
$350 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1254857-1g |
3-TERT-BUTYLBENZOYLCHLORIDE |
21900-36-7 | 97% | 1g |
$515 | 2024-06-06 |
Benzoyl chloride,3-(1,1-dimethylethyl)- Suppliers
Benzoyl chloride,3-(1,1-dimethylethyl)- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Benzoyl chloride,3-(1,1-dimethylethyl)-
Introduction to Benzoyl chloride, 3-(1,1-dimethylethyl) and Its CAS No. 21900-36-7
Benzoyl chloride, 3-(1,1-dimethylethyl), identified by the Chemical Abstracts Service Number (CAS No.) 21900-36-7, is a significant compound in the realm of organic synthesis and pharmaceutical applications. This organochlorine derivative, characterized by its reactive benzoyl chloride moiety and a sterically hindered tert-butyl group, has garnered attention for its versatile utility in synthetic chemistry and medicinal chemistry.
The structure of Benzoyl chloride, 3-(1,1-dimethylethyl) consists of a benzene ring substituted with a chloroacetyl group and an isobutyl group. The presence of the electron-withdrawing chloroacetyl group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. Additionally, the tert-butyl group provides steric hindrance, which can influence reaction outcomes and selectivity in multi-step syntheses.
In recent years, Benzoyl chloride, 3-(1,1-dimethylethyl) has been explored in the development of novel therapeutic agents. Its reactivity with amines and alcohols allows for the facile formation of amides and esters, respectively, which are crucial functional groups in many drug molecules. For instance, researchers have utilized this compound in the synthesis of protease inhibitors, which are pivotal in treating conditions such as HIV/AIDS and certain types of cancer.
One notable application of Benzoyl chloride, 3-(1,1-dimethylethyl) is in the preparation of chiral auxiliaries and ligands for asymmetric synthesis. The tert-butyl group can be used to introduce steric bulk that directs reactions towards specific stereoisomers, which is essential for developing enantiomerically pure drugs with improved efficacy and reduced side effects. This has been particularly relevant in the pharmaceutical industry, where enantiomeric purity is often a critical factor in drug approval and market success.
The compound's role in material science is also noteworthy. Benzoyl chloride, 3-(1,1-dimethylethyl) has been employed in the functionalization of polymers to enhance their thermal stability and mechanical properties. By introducing benzoyl chloride-derived groups into polymer backbones or side chains, researchers can modify material characteristics to suit specific industrial applications. This approach has been explored in the development of high-performance coatings and adhesives that require robust chemical resistance.
From a synthetic chemistry perspective, Benzoyl chloride, 3-(1,1-dimethylethyl) serves as a key building block for more complex molecules. Its ability to undergo Friedel-Crafts acylation reactions with aromatic substrates allows for the introduction of acyl groups into diverse scaffolds. This transformation is particularly useful in constructing heterocyclic compounds, which are prevalent in many biologically active molecules. The compound's compatibility with various reaction conditions makes it a versatile tool for synthetic chemists working on complex molecular architectures.
Recent advancements in green chemistry have also highlighted the importance of optimizing reactions involving Benzoyl chloride, 3-(1,1-dimethylethyl) to minimize waste and improve sustainability. Researchers have developed catalytic systems that enhance reaction efficiency while reducing reliance on hazardous reagents or solvents. These innovations align with broader industry trends toward environmentally conscious chemical processes and underscore the compound's adaptability to evolving scientific standards.
The pharmaceutical industry continues to leverage Benzoyl chloride, 3-(1,1-dimethylethyl) for its role in drug discovery and development pipelines. Its utility in constructing key pharmacophores has led to several clinical candidates entering late-stage trials. For example, derivatives of this compound have been investigated as potential treatments for neurological disorders due to their ability to modulate neurotransmitter activity through selective binding interactions.
In conclusion, Benzoyl chloride, 3-(1, 1-dimethylethyl) (CAS No. 21900-36-7) remains a cornerstone in synthetic organic chemistry and pharmaceutical research. Its unique structural features enable diverse applications across multiple disciplines, from medicinal chemistry to advanced materials science. As scientific understanding progresses, Benzoyl chloride, 3-(1, 1-dimethylethyl) will undoubtedly continue to play a pivotal role in shaping future innovations.
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